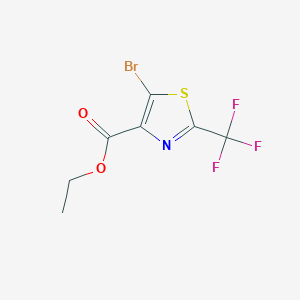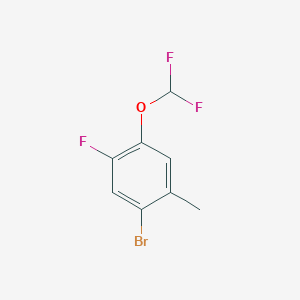
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid with the molecular formula C₁₁H₂₁F₄NO₃S and a molecular weight of 323.25 g/mol . This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of organic and inorganic substances. These characteristics make it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate typically involves the quaternization of 1-methylpyrrolidine with 1-chlorobutane to form 1-butyl-1-methylpyrrolidinium chloride. This intermediate is then reacted with 1,1,2,2-tetrafluoroethanesulfonic acid to yield the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is often purified through techniques like distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolidinium compounds .
Wissenschaftliche Forschungsanwendungen
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate involves its interaction with various molecular targets and pathways. Its ionic nature allows it to stabilize charged intermediates in chemical reactions, enhancing reaction rates and selectivity. In biological systems, it can interact with proteins and enzymes, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpyrrolidinium bromide
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium dicyanamide
Uniqueness
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate is unique due to its combination of a pyrrolidinium cation and a tetrafluoroethanesulfonate anion. This combination imparts distinct properties, such as high thermal stability and low volatility, which are advantageous in various applications compared to other similar compounds .
Eigenschaften
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2H2F4O3S/c1-3-4-7-10(2)8-5-6-9-10;3-1(4)2(5,6)10(7,8)9/h3-9H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUWCHUDVNWAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)








